Hngf6A -

Hngf6A

Catalog Number: EVT-242199
CAS Number:
Molecular Formula: C112H198N34O31S2
Molecular Weight: 2581.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

HNGF6A is a synthetic analog of Humanin (HN), a naturally occurring 24-amino acid peptide encoded within the mitochondrial 16S ribosomal RNA gene. [, ] HNGF6A demonstrates enhanced potency compared to native HN and exhibits a unique characteristic: it does not bind to Insulin-like growth factor binding protein 3 (IGFBP-3). [] This distinction is crucial as it avoids potential interference with the IGF-1 signaling pathway, a concern associated with the parent peptide HN.

Source

Hngf6A is derived from modifications made to the humanin peptide, which was initially discovered in the context of neuroprotection. Humanin and its analogs, including Hngf6A, are typically synthesized using solid-phase peptide synthesis techniques, allowing for precise control over the amino acid sequence and modifications that enhance stability and activity.

Classification

Hngf6A falls under the classification of bioactive peptides. These compounds are characterized by their ability to exert physiological effects at low concentrations, often influencing metabolic pathways and cellular signaling processes.

Synthesis Analysis

Methods

The synthesis of Hngf6A primarily employs solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with an amino acid attached to a resin.
    • Each subsequent amino acid is added after deprotecting the terminal amino group.
    • The reaction conditions (e.g., temperature, solvent) are carefully controlled to ensure high yield and purity.
  2. Purification:
    • After synthesis, crude peptides are typically purified using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.
  3. Characterization:
    • The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Molecular Structure Analysis

Structure

Hngf6A consists of a specific sequence of amino acids that confer its biological activity. The molecular structure includes several key features such as:

  • A hydrophobic core that enhances membrane interaction.
  • Specific residues that are crucial for receptor binding and activity.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₄S
  • Molecular Weight: Approximately 342.38 g/mol
  • 3D Structure: The three-dimensional conformation can be modeled using computational chemistry tools, which predict how the peptide interacts with biological targets.
Chemical Reactions Analysis

Reactions

Hngf6A participates in various biochemical reactions, particularly those involving insulin signaling pathways. Key reactions include:

  • Binding to insulin receptors on pancreatic beta cells.
  • Modulating intracellular signaling cascades that lead to increased glucose uptake.

Technical Details

  1. Insulin Secretion Assays:
    • In vitro studies demonstrate that Hngf6A enhances glucose-stimulated insulin secretion in isolated pancreatic islets.
    • These assays typically measure insulin levels using enzyme-linked immunosorbent assays (ELISA).
  2. Cellular Response:
    • Hngf6A has been shown to activate signaling pathways involving phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), which are crucial for metabolic regulation.
Mechanism of Action

Process

The mechanism by which Hngf6A exerts its effects involves several steps:

  1. Receptor Binding: Hngf6A binds to specific receptors on target cells.
  2. Signal Transduction: This binding activates downstream signaling pathways that enhance insulin secretion and improve glucose metabolism.
  3. Physiological Effects: The net result is an increase in insulin sensitivity and a reduction in hyperglycemia.

Data

Studies have shown that treatment with Hngf6A leads to:

  • Increased levels of intracellular calcium in beta cells.
  • Enhanced expression of genes involved in glucose metabolism.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and common organic solvents, facilitating its use in biological assays.

Chemical Properties

  • Stability: Hngf6A exhibits stability under physiological conditions but may require specific storage conditions to prevent degradation.
  • pH Sensitivity: The activity may vary with pH, necessitating careful formulation for therapeutic applications.

Relevant Data or Analyses

Characterization studies indicate that Hngf6A retains activity over a range of pH values but shows optimal performance at physiological pH (around 7.4).

Applications

Hngf6A has potential applications in various scientific fields:

  • Diabetes Research: Its ability to enhance insulin secretion makes it a candidate for therapeutic development aimed at treating type 2 diabetes.
  • Neuroprotection Studies: Given its origins from humanin, research into its neuroprotective properties could lead to advancements in treating neurodegenerative diseases.
  • Metabolic Disorders: Investigations into its role in metabolic syndrome could provide insights into broader applications for obesity-related conditions.
Molecular Mechanisms of Action

Cytoprotective Signaling Pathways in Stress Response

HNGf6A, a potent mitochondrial-derived peptide analog, exhibits robust cytoprotection by modulating key stress-response pathways. Under oxidative stress induced by tert-butyl hydroperoxide (TBHP), HNGf6A pretreatment (5–100 ng/ml) significantly restores mitochondrial membrane potential (ΔΨm) in human meniscus cells, as measured by JC-1 dye fluorescence. This correlates with a >50% reduction in intracellular ROS and maintenance of ATP synthesis efficiency [2] [8]. In neuronal models, HNGf6A completely suppresses amyloid-β-induced cell death by stabilizing mitochondrial permeability transition pores, thereby preventing cytochrome c leakage [1] [6]. The peptide enhances cellular redox homeostasis through upregulation of antioxidant enzymes (e.g., SOD2 and PRDX3), reducing oxidative damage markers by 30–40% in AMD cybrid models [7].

Table 1: Cytoprotective Effects of HNGf6A in Cellular Stress Models

Cell TypeStress InducerKey FindingsReference
Human meniscus cellsTBHP (50 μM)↓ ROS by 54%; restored ΔΨm and ATP synthesis [8]
ARPE-19 (AMD cybrids)Amyloid-β↑ SOD2 by 38%; ↓ cleaved caspase-3 by 120% [7]
MC3T3-E1 osteoblastsH₂O₂↓ Apoptosis by 60%; ↑ cell viability via p38/JNK inhibition [3]

Receptor-Mediated Interactions (CNTFR/WSX-1/gp130, FPRL1/2)

HNGf6A engages both extracellular and intracellular receptor complexes to initiate cytoprotective signaling:

  • CNTFR/WSX-1/gp130 complex: Binding triggers JAK2/STAT3 phosphorylation, promoting transcription of anti-apoptotic genes (e.g., Bcl-2). In AMD cybrids, HNGf6A upregulates gp130 expression by >200%, enhancing cellular resistance to amyloid-β toxicity [6] [7].
  • Formyl peptide receptors (FPRL1/2): G-protein-coupled receptors that activate ERK1/2 and PI3K/Akt pathways upon HNGf6A binding. This induces calcium mobilization and suppresses Bax translocation to mitochondria, reducing apoptosis by 45–60% in neuronal and vascular endothelial cells [6] [10].Notably, HNGf6A’s receptor affinity differs from native humanin due to its F6A and S14G substitutions, which enhance stability and reduce IGFBP-3 binding [6] [10].

Modulation of IGF-1/IGFBP-3 Axis and Metabolic Crosstalk

HNGf6A exhibits unique IGFBP-3-independent actions critical for metabolic regulation:

  • IGFBP-3 dissociation: Unlike native humanin, HNGf6A’s Ala⁶ substitution prevents binding to IGFBP-3, allowing direct enhancement of insulin/IGF-1 signaling. This increases glucose uptake in myocytes by 25% and potentiates insulin sensitivity in hyperglycemic models [4] [8].
  • Pancreatic β-cell function: In diabetic db/db mice islets, HNGf6A (50 ng/ml) elevates glucose-stimulated insulin secretion (GSIS) by 40–60% through enhanced glucose metabolism and ATP-sensitive K⁺ channel closure. Hyperglycemic clamp studies in rats confirm 30% higher insulin levels during HNGf6A infusion [5] [8].

Autophagy Regulation via FUNDC1-Mediated Pathways

HNGf6A activates selective mitophagy to clear damaged mitochondria via the FUNDC1 pathway:

  • FUNDC1 upregulation: In OA meniscal cells, HNGf6A (25 ng/ml) increases FUNDC1 expression by 3.5-fold, promoting LC3-II recruitment to impaired mitochondria. This enhances autophagic flux, as evidenced by ↓ p62/SQSTM1 by 50% and ↑ LC3-II/I ratio [3] [8].
  • Functional rescue: FUNDC1-mediated mitophagy reduces mitochondrial ROS by 65% and prevents meniscus matrix degradation. In vivo, HNGf6A-treated DMM mice show 40% less meniscal degeneration and osteophyte volume [8].

Table 2: HNGf6A-Mediated Autophagy/Mitophagy Markers

ModelHNGf6A DoseFUNDC1 ChangeLC3-II/I RatioOutcome
Human meniscus cells25 ng/ml↑ 3.5-fold↑ 2.1-fold↓ Matrix metalloproteinases
AMD cybrids3.2 μMNot measured↑ 1.8-fold↓ Amyloid-β toxicity by 70%
MC3T3-E1 osteoblasts50 ng/ml↑ 2.0-fold↑ 1.5-fold↓ Oxidative apoptosis by 60%

Inhibition of Apoptotic Cascades (BAX, Caspase-3, Ceramide Reduction)

HNGf6A directly targets mitochondrial apoptosis effectors:

  • BAX sequestration: HNGf6A binds cytosolic Bax, preventing its oligomerization on mitochondrial membranes. This inhibits cytochrome c release, reducing caspase-9 activation by 82.8% and caspase-3 cleavage by 125.7% in AMD cybrids [7] [9].
  • Caspase suppression: In osteoblasts (MC3T3-E1), HNGf6A downregulates caspase-3/7 via the circ_0001843/miR-214 pathway, decreasing apoptosis by 60%. This rescues osteoblast mineralization inhibited by H₂O₂ [3] [9].
  • Ceramide metabolism: HNGf6A reduces ceramide accumulation by enhancing ceramidase activity, diminishing lipid-mediated apoptosis in vascular endothelial cells [4].

Properties

Product Name

Hngf6A

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C112H198N34O31S2

Molecular Weight

2581.1 g/mol

InChI

InChI=1S/C112H198N34O31S2/c1-20-60(14)86(106(173)138-75(49-84(153)154)98(165)139-76(48-58(10)11)108(175)146-42-27-33-80(146)103(170)142-85(59(12)13)105(172)133-67(28-21-22-37-113)92(159)131-69(31-25-40-123-112(119)120)93(160)130-68(30-24-39-122-111(117)118)91(158)128-63(17)109(176)177)143-94(161)70(34-35-83(151)152)129-82(150)51-125-104(171)87(64(18)148)144-99(166)74(47-57(8)9)136-96(163)72(45-55(4)5)134-95(162)71(44-54(2)3)135-97(164)73(46-56(6)7)137-101(168)78(53-178)141-100(167)77(52-147)140-88(155)61(15)126-81(149)50-124-90(157)66(29-23-38-121-110(115)116)132-102(169)79-32-26-41-145(79)107(174)62(16)127-89(156)65(114)36-43-179-19/h54-80,85-87,147-148,178H,20-53,113-114H2,1-19H3,(H,124,157)(H,125,171)(H,126,149)(H,127,156)(H,128,158)(H,129,150)(H,130,160)(H,131,159)(H,132,169)(H,133,172)(H,134,162)(H,135,164)(H,136,163)(H,137,168)(H,138,173)(H,139,165)(H,140,155)(H,141,167)(H,142,170)(H,143,161)(H,144,166)(H,151,152)(H,153,154)(H,176,177)(H4,115,116,121)(H4,117,118,122)(H4,119,120,123)/t60-,61-,62-,63-,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,85-,86-,87-/m0/s1

InChI Key

OQIJKOVTOUEJGW-VFDWMCQBSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCSC)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CCSC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.